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molecular formula C21H20N4O B8337352 1-[4-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)phenyl]-3-phenylurea

1-[4-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)phenyl]-3-phenylurea

Cat. No. B8337352
M. Wt: 344.4 g/mol
InChI Key: DETQEUBCKFGKNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08889870B2

Procedure details

In a manner similar to that described in Example 163, 4-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)aniline dihydrochloride (75.0 mg, 0.251 mmol) and phenyl isocyanate (0.041 mL, 0.377 mmol) were reacted to give the title compound as an off-white solid (52 mg, 60%). 1H NMR (DMSO-d6): 8.53 (s, 1H), 8.42 (s, 1H), 8.39 (s, 1H), 8.31 (d, J=4.7 Hz, 1H), 7.43 (d, J=7.6 Hz, 2H), 7.33 (d, J=9.1 Hz, 2H), 7.26 (t, J=7.8 Hz, 2H), 7.18 (d, J=5.0 Hz, 1H), 6.99 (d, J=9.1 Hz, 2H), 6.94 (t, J=7.3 Hz, 1H), 4.33 (s, 2H), 3.47 (t, J=5.9 Hz, 2H), 2.91 (t, J=5.7 Hz, 2H).
Name
4-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)aniline dihydrochloride
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
0.041 mL
Type
reactant
Reaction Step Two
Yield
60%

Identifiers

REACTION_CXSMILES
Cl.Cl.[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[CH2:6][CH2:5][N:4]1[C:13]1[CH:19]=[CH:18][C:16]([NH2:17])=[CH:15][CH:14]=1.[C:20]1([N:26]=[C:27]=[O:28])[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>>[CH2:3]1[C:12]2[C:7](=[CH:8][CH:9]=[N:10][CH:11]=2)[CH2:6][CH2:5][N:4]1[C:13]1[CH:19]=[CH:18][C:16]([NH:17][C:27]([NH:26][C:20]2[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=2)=[O:28])=[CH:15][CH:14]=1 |f:0.1.2|

Inputs

Step One
Name
4-(3,4-dihydro-2,7-naphthyridin-2(1H)-yl)aniline dihydrochloride
Quantity
75 mg
Type
reactant
Smiles
Cl.Cl.C1N(CCC2=CC=NC=C12)C1=CC=C(N)C=C1
Step Two
Name
Quantity
0.041 mL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were reacted

Outcomes

Product
Name
Type
product
Smiles
C1N(CCC2=CC=NC=C12)C1=CC=C(C=C1)NC(=O)NC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 52 mg
YIELD: PERCENTYIELD 60%
YIELD: CALCULATEDPERCENTYIELD 60.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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